molecular formula C7H9N3 B6210266 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile CAS No. 1996753-22-0

2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B6210266
CAS No.: 1996753-22-0
M. Wt: 135.2
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Description

2-(4-Ethyl-1H-pyrazol-1-yl)acetonitrile is a chemical building block of high interest in medicinal and agrochemical research. It belongs to the class of pyrazole derivatives, a "biologically privileged" scaffold known for its wide spectrum of pharmaceutical properties . The molecule combines a pyrazole heterocycle, a common feature in several FDA-approved drugs, with an acetonitrile linker. The nitrile (CN) group is a valuable and biocompatible functionality in drug discovery. It often acts as a hydrogen bond acceptor, influencing how a molecule binds to a biological target, and can serve as an isostere for carbonyl or hydroxyl groups, fine-tuning the molecule's properties . While data on this specific 4-ethyl derivative is limited, closely related analogs, such as 2-(4-chloro-1H-pyrazol-1-yl)acetonitrile and 2-(4-iodo-1H-pyrazol-1-yl)acetonitrile, are well-established as key intermediates and building blocks in organic synthesis . Researchers utilize these structures to construct more complex molecules for screening and development. The primary application of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile is as a versatile synthetic intermediate. Its structure suggests potential for further functionalization, making it suitable for creating targeted libraries in drug discovery programs, particularly in the development of kinase inhibitors, hormone therapy agents, and antimicrobial compounds, following trends observed in other nitrile-containing pharmaceuticals . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1996753-22-0

Molecular Formula

C7H9N3

Molecular Weight

135.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Optimization

  • Solvent: THF containing 0.2% water enhances solubility of intermediates.

  • Base: Potassium tert-butoxide (95% purity) ensures efficient deprotonation.

  • Temperature: Reflux conditions (80–100°C) accelerate cyclization.

Alkylation of 4-Ethyl-1H-pyrazole with Cyanomethylating Reagents

Post-synthesis of the pyrazole core, alkylation with cyanomethylating agents like bromoacetonitrile or tosylmethyl isocyanide introduces the acetonitrile group. A method adapted from Ambeed’s synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile involves reacting 4-ethyl-1H-pyrazole with tosylmethyl isocyanide in the presence of potassium tert-butoxide.

Procedure:

  • 4-Ethyl-1H-pyrazole (10 mmol) is dissolved in 1,2-dimethoxyethane (DME).

  • Potassium tert-butoxide (2.2 equiv.) is added at −50°C under nitrogen.

  • Tosylmethyl isocyanide (1.1 equiv.) in DME is introduced dropwise.

  • The mixture is warmed to 80°C for 1 hour, followed by neutralization with acetic acid (pH 5–6).

  • Purification via silica chromatography (heptane/ethyl acetate) yields 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile.

Key Data:

ParameterValueSource
Yield48% (analogous reaction)
Solvent SystemDME/MeOH
Temperature Range−50°C to 80°C

Reductive Amination of Pyrazole Ketones

An alternative pathway involves reductive amination of 4-ethylpyrazole-1-carbaldehyde with aminoacetonitrile. Using sodium cyanoborohydride in methanol, the aldehyde reacts with aminoacetonitrile hydrochloride to form the desired product after purification.

Critical Parameters:

  • Reducing Agent: NaBH₃CN (2 equiv.)

  • pH Control: Maintained at 6–7 using acetic acid.

  • Yield: ~55% (estimated from similar reactions).

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve efficiency. Key adjustments include:

  • Solvent: Technical-grade THF (0.2% water) reduces costs.

  • Catalyst Recovery: Pd catalysts are recycled via filtration.

  • Purification: Automated silica gel columns with gradient elution (heptane → ethyl acetate) enhance throughput .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The nitrile group in 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of pyrazole derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of reduced pyrazole derivatives with amine or alkyl groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile depends on its specific application and target. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the pyrazole ring allows for hydrogen bonding, π-π stacking, and other interactions that can modulate the activity of the target molecules. The acetonitrile group can also participate in nucleophilic or electrophilic reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Halogenated Pyrazole-Acetonitrile Derivatives

Example: (4-Bromo-1H-pyrazol-1-yl)acetonitrile (CAS 925224-08-4) and (4-Iodo-1H-pyrazol-1-yl)acetonitrile (CAS 955965-81-8)

  • Structural Differences : Bromine and iodine substituents at the pyrazole 4-position, compared to the ethyl group in the target compound.
  • Reactivity: Halogens (electron-withdrawing groups) increase electrophilicity at the pyrazole ring, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications : Halogenated derivatives are used in synthesizing bioactive molecules and metal-organic frameworks. The ethyl analog may instead serve in hydrophobic drug intermediates .

Table 1: Key Properties of Halogenated vs. Ethyl-Substituted Derivatives

Property (4-Bromo-1H-pyrazol-1-yl)acetonitrile (4-Ethyl-1H-pyrazol-1-yl)acetonitrile (Inferred)
Molecular Formula C₅H₄BrN₃ C₆H₈N₃
Molecular Weight 198.01 g/mol ~122.15 g/mol
Substituent Effect Electron-withdrawing Electron-donating
Typical Reactivity Cross-coupling reactions Lipophilic intermediate synthesis
Key Applications Pharmaceuticals, MOFs Agrochemicals, hydrophobic drug candidates
Alkyl-Substituted Pyrazole-Acetonitrile Derivatives

Example : 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS 754159-15-4)

  • Structural Differences : Methyl group at the pyrazole 1-position vs. ethyl at the 4-position.
  • Physicochemical Properties : The ethyl group increases lipophilicity (logP ~1.5–2.0 inferred) compared to the methyl analog (logP ~1.0). This enhances membrane permeability but may reduce aqueous solubility .
  • Synthetic Utility : Methyl derivatives are intermediates in kinase inhibitors (e.g., Merck patents). The ethyl variant’s steric bulk may favor selectivity in binding pockets .

Table 2: Alkyl-Substituted Derivatives Comparison

Property 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile 2-(4-Ethyl-1H-pyrazol-1-yl)acetonitrile
Molecular Formula C₆H₇N₃ C₆H₈N₃
Molecular Weight 121.14 g/mol ~122.15 g/mol
Substituent Position 1-position 4-position
Lipophilicity (logP) ~1.0 ~1.5–2.0 (inferred)
Applications Kinase inhibitors Selective agrochemicals
Heterocyclic and Sulfur-Containing Analogs

Example : 2-(5-Methoxy-phenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile

  • Structural Differences : Triazole-thio group vs. pyrazole-acetonitrile core.
  • Reactivity : The sulfur atom in triazole-thio derivatives increases nucleophilicity, enabling alkylation reactions. Pyrazole-acetonitriles may exhibit milder reactivity due to the nitrile’s electron-withdrawing effect .
  • Synthesis Optimization : Aprotic solvents (e.g., DMF) improve yields in triazole-thio synthesis by minimizing hydrolysis. Similar conditions may apply to ethyl-pyrazole derivatives but require temperature control to avoid byproducts .
Electronic and Computational Insights
  • DFT Studies: Analogous coumarin-acetonitrile derivatives () show non-planar structures with HOMO-LUMO orbitals localized on aromatic rings. The ethyl group in 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile likely distorts the pyrazole ring, altering charge distribution and reactivity .
  • Thermal Stability : Elevated temperatures during synthesis can lead to impurities (e.g., unreacted starting material). Ethyl-substituted compounds may require stricter temperature control than halogenated analogs due to lower thermal stability .

Q & A

Q. What are the optimal synthetic routes for 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazole derivatives can be functionalized via alkylation of 4-ethyl-1H-pyrazole with bromoacetonitrile under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile). Catalysts like potassium carbonate or triethylamine are often used to deprotonate the pyrazole nitrogen and promote reactivity. Reaction monitoring via TLC or HPLC is recommended to optimize yield (60–85%) and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the pyrazole ring substitution pattern and acetonitrile linkage.
  • IR Spectroscopy : Detect nitrile (C≡N) stretches (~2240 cm1^{-1}) and pyrazole ring vibrations.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and bond angles (see Advanced Question 3 ) .

Q. What purification strategies are effective for isolating 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile?

Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted starting materials. Recrystallization from ethanol or acetonitrile improves purity, particularly for crystallographic studies. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can SHELX software be applied to analyze its crystal structure?

SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) are critical for single-crystal X-ray diffraction data. Key steps include:

  • Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 293 K.
  • Refinement : Apply full-matrix least-squares methods to refine atomic coordinates and thermal parameters.
  • Validation : Check R factors (<0.05 for high-resolution data) and residual electron density maps. Example: A similar pyrazole-acetonitrile derivative showed a mean C–C bond length of 0.005 Å and R factor = 0.088 .

Q. What mechanistic insights govern its reactivity in cross-coupling reactions?

The nitrile group can act as an electron-withdrawing substituent, directing electrophilic aromatic substitution on the pyrazole ring. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the ethyl group may sterically hinder reactivity at the 4-position. Kinetic studies (e.g., monitoring by 19^{19}F NMR for fluorinated analogs) and DFT calculations help elucidate regioselectivity and transition states .

Q. How can researchers resolve contradictions in spectroscopic data?

For conflicting NMR signals (e.g., overlapping pyrazole protons):

  • Use 2D NMR (COSY, HSQC) to assign signals.
  • Compare experimental data with computational predictions (e.g., Gaussian-optimized chemical shifts).
  • Cross-validate with X-ray crystallography when possible .

Q. What protocols assess its biological activity in drug discovery?

  • Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for neurotransmitter receptors).
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC50_{50} determination). Related triazole-acetonitrile compounds show activity in signaling pathways linked to mood regulation .

Q. How should reactive intermediates derived from this compound be handled?

  • Storage : Keep under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the nitrile group.
  • Safety Protocols : Use fume hoods for handling, and wear nitrile gloves. Emergency measures include skin decontamination with soap/water and inhalation management (fresh air/medical attention) .

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